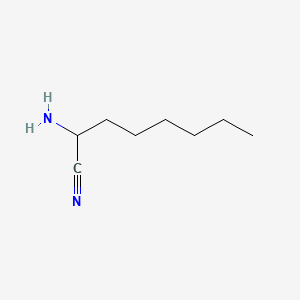

2-Aminooctanenitrile

Description

Significance of the Alpha-Aminonitrile Moiety in Chemical Synthesis

The primary significance of the α-aminonitrile moiety lies in its role as a direct precursor to α-amino acids, the fundamental building blocks of proteins. numberanalytics.comnumberanalytics.comnumberanalytics.com The hydrolysis of the nitrile group in an α-aminonitrile leads to the formation of a carboxylic acid, yielding an α-amino acid. numberanalytics.commasterorganicchemistry.com For instance, 2-Aminooctanenitrile serves as the synthetic precursor to 2-aminooctanoic acid, a non-proteinogenic amino acid.

Beyond their role in amino acid synthesis, α-aminonitriles are pivotal intermediates for creating a wide array of other important organic molecules. mdpi.comresearchgate.netuni-mainz.de Their dual reactivity allows for transformations into amides, 1,2-diamines, and various nitrogen-containing heterocyclic compounds like imidazoles and thiadiazoles. mdpi.comresearchgate.netscispace.com This versatility makes them crucial building blocks in medicinal chemistry and materials science. enamine.net The ability to synthesize both natural and unnatural amino acids via α-aminonitrile intermediates is particularly valuable in the development of novel pharmaceuticals and biochemical probes. numberanalytics.commdpi.com

Historical Context of Alpha-Aminonitrile Research Trajectories

The history of α-aminonitriles is intrinsically linked to the discovery of the Strecker synthesis by the German chemist Adolph Strecker in 1850. numberanalytics.comnumberanalytics.comwikipedia.org This reaction, recognized as one of the first multi-component reactions, demonstrated that an α-amino acid could be synthesized from an aldehyde, ammonia (B1221849), and hydrogen cyanide. numberanalytics.comalgoreducation.comyoutube.com The initial synthesis produced alanine (B10760859) from acetaldehyde, and the intermediate formed was an α-aminonitrile. numberanalytics.comwikipedia.org

The Strecker synthesis remains one of the most effective and widely applied methods for preparing α-aminonitriles and, subsequently, α-amino acids. mdpi.comresearchgate.net Over the decades, the reaction has been extensively modified and improved, expanding its scope to include ketones and various amines (primary and secondary) to produce N-substituted amino acids. numberanalytics.comwikipedia.org The classical Strecker synthesis yields a racemic mixture of α-amino acids. A significant advancement in the field was the development of the first asymmetric Strecker reactions by Harada in 1963, which opened the door to producing enantiomerically enriched amino acids by using chiral amines. mdpi.comwikipedia.org

Current Research Frontiers and Unaddressed Challenges in Alpha-Aminonitrile Chemistry

Modern research in α-aminonitrile chemistry is largely focused on overcoming the limitations of classical methods and developing more efficient, selective, and environmentally benign synthetic protocols.

Key Research Frontiers:

Asymmetric Catalysis: A major frontier is the development of catalytic asymmetric Strecker reactions. mdpi.comrsc.org The goal is to produce specific enantiomers of chiral amino acids without the need for stoichiometric chiral auxiliaries. mdpi.com This involves the design of novel chiral catalysts, including organocatalysts and transition-metal complexes, that can achieve high yields and enantioselectivity. mdpi.comacs.org Researchers have explored various catalysts, such as those based on thiourea (B124793), squaramide, and chiral phosphoric acids, to facilitate the enantioselective cyanation of imines. mdpi.com

Green Chemistry: There is a strong emphasis on making the synthesis of α-aminonitriles greener. acs.orgnih.gov A significant drawback of the traditional Strecker reaction is the use of stoichiometric amounts of highly toxic cyanide sources like hydrogen cyanide (HCN) or potassium cyanide (KCN). acs.orgnih.gov Current research aims to use safer and easier-to-handle cyanide reagents, such as trimethylsilyl (B98337) cyanide (TMSCN), or to develop catalytic methods that use only small amounts of a cyanide source. numberanalytics.comnih.gov Furthermore, performing reactions in environmentally friendly solvents like water or under solvent-free conditions is a key area of investigation. nih.gov

Novel Synthetic Methods: Beyond the Strecker reaction, new synthetic strategies are being explored. These include the oxidative cyanation of tertiary amines and cross-dehydrogenative coupling (CDC) reactions, which functionalize C-H bonds directly. mdpi.comresearchgate.net These methods offer alternative pathways to α-aminonitriles, often under milder conditions and with different substrate scopes. mdpi.comorganic-chemistry.org

Unaddressed Challenges:

Chirality Control: The large-scale production of α-aminonitriles with controlled chirality remains a significant bottleneck for commercialization. mdpi.comresearchgate.net Achieving high enantioselectivity for a broad range of substrates, especially for the synthesis of α,α-disubstituted amino acids, is a formidable challenge. acs.org

Catalyst Efficiency and Reusability: While many new catalysts have been developed, improving their stability, recyclability, and effectiveness for industrial-scale applications is an ongoing challenge. mdpi.com Metal-based catalysts, though often efficient, can be expensive and environmentally problematic, while organocatalysts may require higher loadings. mdpi.com

Substrate Scope: Expanding the substrate scope of modern catalytic systems to include more complex and functionally diverse aldehydes, ketones, and amines is a continuous goal. nih.gov

Data for 2-Aminooctanenitrile

While detailed research findings specifically for 2-Aminooctanenitrile are limited in publicly accessible literature, its properties and synthesis can be inferred from the general principles of α-aminonitrile chemistry.

Physicochemical Properties

The following table outlines the predicted and known properties of 2-Aminooctanenitrile.

| Property | Value |

| IUPAC Name | 2-aminooctanenitrile |

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 140.23 g/mol |

| Canonical SMILES | CCCCCCC(C#N)N |

| CAS Number | 4509-93-1 |

Table 1: Physicochemical properties of 2-Aminooctanenitrile.

Synthetic Approaches

The primary method for synthesizing 2-Aminooctanenitrile is the Strecker synthesis. The table below summarizes the reactants involved.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Heptanal (B48729) | Ammonia (NH₃) | Hydrogen Cyanide (HCN) or equivalent (e.g., KCN, TMSCN) | 2-Aminooctanenitrile |

Table 2: Strecker Synthesis of 2-Aminooctanenitrile.

Modern variations of this synthesis focus on improving yield, selectivity, and safety through the use of various catalysts and cyanide sources.

| Catalyst Type | Example | Purpose |

| Lewis Acids | InCl₃, BiCl₃, Sc(OTf)₃ | To activate the imine for nucleophilic attack by the cyanide. beilstein-journals.org |

| Organocatalysts | L-Proline, Thioureas | To facilitate asymmetric synthesis and achieve enantioselectivity. mdpi.comresearchgate.net |

| Heterogeneous Catalysts | Nano copper ferrite (B1171679) (CuFe₂O₄) | To allow for easier catalyst recovery and reuse, promoting green chemistry. scispace.com |

Table 3: Catalysts Used in Alpha-Aminonitrile Synthesis.

Structure

3D Structure

Properties

CAS No. |

63468-70-2 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

2-aminooctanenitrile |

InChI |

InChI=1S/C8H16N2/c1-2-3-4-5-6-8(10)7-9/h8H,2-6,10H2,1H3 |

InChI Key |

CJURZHVBRCKLPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C#N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminooctanenitrile

Chemo- and Regioselective Routes to 2-Aminooctanenitrile

The synthesis of 2-Aminooctanenitrile with high chemo- and regioselectivity is paramount to avoid the formation of unwanted byproducts. Researchers have primarily focused on refining existing methods and exploring new catalytic systems to achieve this control.

Strecker Synthesis Adaptations for 2-Aminooctanenitrile

The Strecker synthesis, first reported in 1850, remains a cornerstone for the production of α-aminonitriles. nih.govacs.org This one-pot, three-component reaction traditionally involves an aldehyde, ammonia (B1221849), and a cyanide source. numberanalytics.commedschoolcoach.comwikipedia.org Over the years, numerous modifications have been developed to improve its efficacy and broaden its scope. nih.govacs.org

The foundational Strecker reaction involves the condensation of an aldehyde or ketone with ammonia and cyanide to yield an α-aminonitrile. numberanalytics.com In the synthesis of 2-Aminooctanenitrile, the key aldehyde precursor is heptanal (B48729). The reaction mechanism initiates with the formation of an imine from the reaction of the aldehyde with ammonia. medschoolcoach.commasterorganicchemistry.com This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, leading to the formation of the α-aminonitrile. medschoolcoach.commasterorganicchemistry.com The entire process can be followed by hydrolysis to produce the corresponding α-amino acid. numberanalytics.comwikipedia.org

The choice of cyanide source is a critical aspect of the Strecker synthesis. While traditional methods employed hazardous reagents like hydrogen cyanide (HCN), modern adaptations often utilize safer alternatives such as trimethylsilyl (B98337) cyanide (TMSCN). academie-sciences.frnih.gov The use of TMSCN in conjunction with various catalysts has been shown to be effective for the synthesis of a wide range of α-aminonitriles. academie-sciences.frnih.gov

The general mechanism can be summarized as follows:

Imine Formation: The aldehyde (heptanal) reacts with ammonia to form an imine intermediate, with the elimination of a water molecule. medschoolcoach.com

Nucleophilic Attack: The cyanide ion (from a source like KCN or TMSCN) attacks the electrophilic carbon of the imine. medschoolcoach.com

Product Formation: This attack results in the formation of the 2-Aminooctanenitrile.

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of 2-Aminooctanenitrile. Key parameters that are often adjusted include the catalyst, solvent, temperature, and the nature of the cyanide source. nih.govrsc.org

Recent research has explored various catalytic systems to enhance the efficiency of the Strecker reaction. nih.govacs.org For instance, the use of Lewis acids and Brønsted acids has been investigated, although in some cases, uncatalyzed conditions have been found to be surprisingly effective. acs.org The choice of solvent also plays a significant role, with studies showing that solvents like 1,2-dichloroethane (B1671644) can be optimal for certain catalytic systems. rsc.org

Table 1: Optimization of a Calcium-Catalyzed Strecker-Type Reaction

| Entry | Catalyst Loading (mol%) | Solvent | TMSCN (equiv.) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | DCM | 1.2 | 25 | 22 |

| 2 | 10 | Toluene | 1.2 | 25 | 35 |

| 3 | 10 | MeCN | 1.2 | 25 | 41 |

| 4 | 10 | 1,2-DCE | 1.2 | 25 | 65 |

| 5 | 10 | THF | 1.2 | 25 | 15 |

| 6 | 5 | 1,2-DCE | 1.2 | 25 | 55 |

| 7 | 15 | 1,2-DCE | 1.2 | 25 | 68 |

| 8 | 10 | 1,2-DCE | 1.0 | 25 | 58 |

| 9 | 10 | 1,2-DCE | 1.5 | 25 | 75 |

| 10 | 10 | 1,2-DCE | 1.5 | 40 | 86 |

This table is based on data for a model reaction and illustrates the effect of varying reaction parameters on yield. rsc.org

Catalytic Approaches in 2-Aminooctanenitrile Synthesis

Catalysis offers a powerful tool for improving the synthesis of 2-Aminooctanenitrile, with both homogeneous and heterogeneous systems being actively explored.

Homogeneous catalysts, which are in the same phase as the reactants, have been widely employed in Strecker-type reactions. academie-sciences.fr Task-specific ionic liquids (TSILs) bearing sulfonic acid groups have emerged as effective and recyclable homogeneous catalysts. academie-sciences.fr These catalysts can facilitate the one-pot synthesis of α-aminonitriles from aldehydes, amines, and TMSCN in water at room temperature, offering an environmentally friendly protocol. academie-sciences.fr For example, using 10 mol% of a sulfonic acid-functionalized ionic liquid in water can lead to high yields of α-aminonitriles in a short reaction time. academie-sciences.fr

Organocatalysts also represent a significant area of research in homogeneous catalysis for aminonitrile synthesis. mdpi.com Chiral organocatalysts have been developed for enantioselective Strecker reactions, yielding chiral α-aminonitriles with high enantiomeric excess. mdpi.com

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. acs.org Coordination polymers of metals like Zn(II) and Cd(II) have been developed as efficient heterogeneous catalysts for the Strecker reaction under solvent-free conditions at room temperature. acs.org These catalysts have demonstrated good recyclability with minimal loss of activity over several cycles. acs.org

Alumina-supported palladium catalysts are another example of heterogeneous systems used in various chemical transformations, including those relevant to nitrile chemistry. rsc.org The properties of the alumina (B75360) support and the interaction with the metal play a crucial role in the catalytic performance. rsc.org

Table 2: Comparison of Catalysts for a Model Strecker Reaction in Water

| Entry | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | In | 30 | 95 |

| 2 | Zn | 120 | 80 |

| 3 | Sn | 120 | 75 |

| 4 | Bi | 180 | 60 |

| 5 | Sb | 180 | 50 |

This table is based on data for a model reaction and shows the efficiency of different metal catalysts in an aqueous medium. nih.gov

Novel Synthetic Strategies for the Alpha-Aminonitrile Scaffold

The development of new synthetic routes to the alpha-aminonitrile scaffold, the fundamental structure of 2-Aminooctanenitrile, is driven by the need for efficiency, atom economy, and molecular complexity in a single operation.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates portions of all reactants. rsc.orgnih.gov This approach avoids the lengthy separation and purification of intermediate products, saving time, reagents, and reducing waste. mdpi.com

The quintessential MCR for synthesizing alpha-aminonitriles like 2-Aminooctanenitrile is the Strecker reaction. In its classic form, an aldehyde (heptanal) reacts with an amine (like ammonia) to form an imine, which is then attacked by a cyanide source (such as hydrogen cyanide or potassium cyanide) to yield the target 2-Aminooctanenitrile. Modern variations of this reaction focus on developing milder conditions and expanding the substrate scope. Research has demonstrated the utility of MCRs for creating diverse libraries of nitrogen-containing heterocyclic compounds, such as substituted 2-aminopyrroles and 3-cyanopyrroles, underscoring the power of this methodology. nih.govmdpi.com These reactions often proceed with high atom efficiency, with water being the only byproduct. mdpi.com

Below is a table illustrating a representative three-component reaction for the synthesis of a functionalized pyrrole, showcasing the principles of MCRs.

Table 1: Example of a Three-Component Reaction for Pyrrole Synthesis

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Yield |

|---|---|---|---|---|---|

| 1 | D-(+)-fructose | Benzoylacetonitrile | Benzylamine | Acetic Acid | 77% |

Data sourced from a study on the selective one-pot multicomponent synthesis of N-substituted 3-cyanopyrroles. mdpi.com

Tandem Reactions and Cascade Sequences

For the synthesis of an alpha-aminonitrile scaffold, a hypothetical tandem process could involve the oxidation of a primary alcohol to an aldehyde, which is then trapped in situ by an amine and a cyanide source in a one-pot Strecker reaction. Recent studies have demonstrated the viability of such orthogonal tandem sequences. For example, researchers have successfully upgraded benzyl-type alcohols by first oxidizing them to the corresponding aldehyde, followed by a subsequent reductive amination step using heterogeneous catalysts. rsc.org This one-pot, two-step protocol highlights the potential for creating complex amines from simple alcohols, a principle that can be adapted for aminonitrile synthesis. rsc.org Such processes are at the forefront of developing more sustainable and environmentally benign chemical manufacturing. nih.gov

Enantioselective Synthesis of Chiral 2-Aminooctanenitrile Analogs

Since 2-Aminooctanenitrile possesses a stereocenter at the alpha-carbon, controlling its three-dimensional arrangement is crucial for applications where specific stereoisomers are required. Enantioselective synthesis aims to produce one enantiomer in preference to the other.

Chiral Auxiliaries in Stereocontrolled Aminonitrile Formation

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful and well-established method for asymmetric synthesis. researchgate.netnumberanalytics.com

In the context of 2-Aminooctanenitrile synthesis, a chiral amine could be used in a Strecker-type reaction. The chirality of the amine auxiliary would bias the addition of the cyanide nucleophile to one face of the intermediate iminium ion, resulting in the preferential formation of one diastereomer of the aminonitrile. Subsequent cleavage of the auxiliary group would then yield the enantiomerically enriched target molecule. A wide variety of chiral auxiliaries have been developed, many derived from inexpensive natural sources like amino acids or camphor. researchgate.nettcichemicals.com Evans oxazolidinones, for example, are highly effective auxiliaries used to control the stereochemistry of alkylation and aldol (B89426) reactions, establishing a gold standard in the field. wikipedia.orgresearchgate.net

Table 2: Selected Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Origin/Type | Typical Application |

|---|---|---|

| Evans Oxazolidinones | Amino acid-derived | Asymmetric aldol reactions, alkylations |

| Camphorsultam | Camphor-derived | Asymmetric Diels-Alder reactions, alkylations |

| Pseudoephedrine | Natural product | Asymmetric alkylation of enolates |

| trans-2-Phenylcyclohexanol | Synthetic alcohol | Asymmetric ene reactions |

This table compiles examples of common chiral auxiliaries and their uses in asymmetric synthesis. wikipedia.orgresearchgate.net

Asymmetric Catalysis for Enantiopure 2-Aminooctanenitrile

Asymmetric catalysis is a more modern and atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. mdpi.comnih.gov This method avoids the need to install and remove a stoichiometric chiral auxiliary. The catalyst creates a chiral environment that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. youtube.com

Organocatalysis is a sub-discipline of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org The use of chiral organocatalysts provides a powerful platform for enantioselective synthesis, a discovery recognized with the 2021 Nobel Prize in Chemistry. wikipedia.org

For the enantioselective synthesis of alpha-aminonitriles, chiral organocatalysts are particularly effective in the asymmetric Strecker reaction. Typically, a chiral Brønsted acid or a hydrogen-bond donor catalyst (like a thiourea (B124793) derivative) is employed. The catalyst activates the imine intermediate formed from the aldehyde and amine, often through hydrogen bonding or the formation of a chiral iminium ion. frontiersin.orgbeilstein-journals.org This activation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the imine and simultaneously shields one of its faces, directing the nucleophilic attack of the cyanide to the unshielded face. youtube.com This results in the formation of the alpha-aminonitrile product with high enantioselectivity. nih.gov

Research in this area has identified numerous effective catalyst systems. For instance, cinchona alkaloid-derived thiourea catalysts have been used to achieve excellent yields and enantioselectivities in aza-Michael reactions, which, like the Strecker reaction, involve the addition of a nucleophile to an imine-like species. beilstein-journals.org

Table 3: Example of an Organocatalytic Asymmetric Reaction

| Catalyst Type | Substrate | Nucleophile | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Squaramide | Ylideneoxindole | 4-tosylaminobut-2-enoate | up to >99% |

| Cinchona-based diamine | Enone carbamate (B1207046) | Intramolecular amine | up to 99% |

Data adapted from reviews on organocatalytic asymmetric aza-Michael reactions to illustrate catalyst performance. beilstein-journals.org

Metal-Catalyzed Asymmetric Transformations

The catalytic asymmetric Strecker reaction stands as a powerful and direct method for synthesizing enantiomerically enriched α-aminonitriles, including 2-aminooctanenitrile. wikipedia.orgnih.gov This approach relies on the use of a chiral catalyst to control the enantioselective addition of a cyanide source to an achiral imine, which is typically formed in situ from heptanal and an amine. wikipedia.orgmdpi.com A variety of transition metal complexes have been developed to facilitate this transformation with high efficiency and stereoselectivity. nih.govmdpi.comrsc.org

One notable class of catalysts involves chiral Schiff-base (salen) metal complexes. rsc.org For instance, Jacobsen and colleagues have demonstrated that chiral aluminum(III) salen complexes can effectively catalyze the asymmetric addition of trimethylsilyl cyanide (TMSCN) to N-allyl imines. rsc.org While the original work focused on imines derived from aromatic aldehydes, the principle is applicable to aliphatic aldehydes like heptanal. The catalyst activates the imine and creates a chiral environment, directing the nucleophilic attack of the cyanide to one face of the imine, leading to a high enantiomeric excess (e.e.) of the resulting aminonitrile. rsc.org

Another successful approach employs zirconium-based catalysts. Kobayashi and coworkers developed a catalytic system using a complex formed from zirconium tetra-tert-butoxide, a BINOL derivative, and N-methylimidazole. rsc.org This catalyst has proven effective in the asymmetric addition of tributyltin cyanide (Bu₃SnCN) to aldimines, providing the corresponding α-aminonitriles in good yields and high enantioselectivities. The versatility of this system suggests its potential application for the synthesis of chiral 2-aminooctanenitrile from the corresponding heptaldimine. rsc.org

Titanium-based catalysts have also been explored for enantioselective imine cyanation. For example, a highly enantioselective titanium-catalyzed cyanation of imines using a chiral ligand can afford α-aminonitriles with excellent stereocontrol at room temperature. organic-chemistry.org The catalyst system typically involves a titanium(IV) isopropoxide and a chiral ligand that coordinates to the metal center, creating a chiral pocket that dictates the facial selectivity of the cyanide attack. organic-chemistry.org

The following table summarizes representative metal-catalyzed asymmetric systems applicable to the synthesis of 2-aminooctanenitrile from heptanal.

| Catalyst System | Cyanide Source | Substrate (Imine) | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |

| Chiral Al(III)-salen complex | TMSCN | N-Allyl heptaldimine | Toluene | -70 | High | >90 |

| Zr(Ot-Bu)₄ / (R)-BINOL / N-methylimidazole | Bu₃SnCN | N-Benzhydryl heptaldimine | Toluene | -20 | Good | >90 |

| Ti(Oi-Pr)₄ / Chiral Ligand | TMSCN | N-Phosphinoyl heptaldimine | CH₂Cl₂ | RT | High | >95 |

This table presents data extrapolated from methodologies reported for similar aliphatic substrates, as specific data for 2-aminooctanenitrile synthesis was not available in the cited literature.

Diastereoselective Approaches in Aminonitrile Synthesis

Diastereoselective synthesis represents an alternative and highly effective strategy for preparing chiral α-aminonitriles. This method involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into one of the reactants to direct the stereochemical outcome of the reaction. mdpi.comosi.lv After the key stereocenter-forming step, the auxiliary can be removed to yield the desired enantiomerically enriched product. uni-hamburg.de

In the context of aminonitrile synthesis, the chiral auxiliary is typically a chiral amine that condenses with an achiral aldehyde (e.g., heptanal) to form a chiral imine. wikipedia.orgmdpi.com The inherent chirality of the auxiliary biases the addition of the cyanide nucleophile to one of the two diastereotopic faces of the imine, resulting in the formation of one diastereomer of the α-aminonitrile in excess. mdpi.com

A classic and widely used chiral auxiliary is (S)-α-phenylethylamine. wikipedia.orgmdpi.com The reaction of heptanal with (S)-α-phenylethylamine generates a chiral imine. Subsequent treatment with a cyanide source, such as sodium cyanide or trimethylsilyl cyanide, leads to the formation of two diastereomeric aminonitriles. mdpi.com The stereoselectivity of this addition can often be influenced by reaction conditions, such as the choice of solvent and the presence of a Lewis acid catalyst, which can coordinate to the imine and enhance facial bias. google.com For example, the use of Lewis acids like zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄) has been shown to significantly improve diastereoselectivity in the Strecker synthesis of α-amino nitriles derived from glycosylamines. google.com

Another class of effective chiral auxiliaries includes glycosylamines, such as 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine. google.com These sugar-derived amines can induce very high levels of diastereoselectivity in the Strecker reaction, often allowing for the direct crystallization of the major diastereomer in high purity. google.com The steric bulk and specific conformation of the glycosyl auxiliary effectively shield one face of the derived imine, leading to excellent stereocontrol. google.com

The table below illustrates potential diastereoselective approaches for the synthesis of 2-aminooctanenitrile.

| Chiral Auxiliary | Aldehyde | Cyanide Source | Catalyst/Additive | Diastereomeric Ratio (d.r.) |

| (S)-α-Phenylethylamine | Heptanal | NaCN/H₂O | None | Moderate (e.g., ~3:1) |

| 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosylamine | Heptanal | TMSCN | ZnCl₂ | High (e.g., >95:5) |

| (R)-tert-Butanesulfinamide | Heptanal | TMSCN | Ti(OEt)₄ | High (e.g., >90:10) |

This table is a representation of expected outcomes based on established diastereoselective methodologies applied to aliphatic aldehydes. The specific diastereomeric ratios can vary based on precise reaction conditions.

Following the diastereoselective addition, the chiral auxiliary is cleaved, typically under acidic conditions, to afford the free chiral 2-aminooctanenitrile. google.com This two-step sequence of diastereoselective formation and auxiliary removal provides a reliable pathway to optically active α-aminonitriles.

Reactivity and Derivatization Pathways of 2 Aminooctanenitrile

Transformations of the Nitrile Functionality

The nitrile group in 2-aminooctanenitrile is a key site for synthetic modification. Its electron-withdrawing nature and the triple bond between carbon and nitrogen allow it to undergo several important transformations.

Hydrolysis to Alpha-Amino Acids and Amides

The hydrolysis of α-aminonitriles is a fundamental step in the Strecker synthesis of amino acids. jackwestin.commasterorganicchemistry.commasterorganicchemistry.com This process typically occurs under acidic or basic conditions, converting the nitrile group first into an amide and then into a carboxylic acid.

Patented industrial processes often focus on the catalytic hydrolysis of α-aminonitriles to achieve higher efficiency and milder reaction conditions. google.com

Table 1: Hydrolysis of 2-Aminooctanenitrile

| Reactant | Reagents/Conditions | Product | Reference |

| 2-Aminooctanenitrile | Concentrated Hydrochloric Acid (12N), Room Temp (overnight), then Reflux (5 hours) | 2-Aminooctanoic Acid | open.ac.uk |

| α-Aminonitrile (General) | Aqueous Acid (H3O+) | α-Amino Acid | masterorganicchemistry.com |

Reduction to Diamines

The nitrile functionality of 2-aminooctanenitrile can be reduced to a primary amine, resulting in the formation of a vicinal diamine, specifically 1,2-diaminooctane. This transformation is a valuable pathway for synthesizing diamines, which are important building blocks in polymer and medicinal chemistry.

The reduction can be achieved through catalytic hydrogenation, a common industrial method for converting nitriles to amines. This process typically involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. googleapis.com Catalysts such as Raney nickel, platinum, or rhodium are often employed. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure high selectivity and prevent the formation of side products.

Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The nitrile reacts with the hydride to form an intermediate imine-aluminum complex, which is then hydrolyzed in a separate workup step to liberate the diamine. Other methods for synthesizing 1,2-diamines from different precursors, such as the aminolysis of activated aziridines, highlight the utility of this functional group arrangement. organic-chemistry.org

Table 2: General Conditions for Nitrile Reduction to Diamine

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

| Aliphatic Dinitrile | H₂, Rhodium on Magnesium Oxide Support | Aminonitrile | google.com |

| Activated Aziridines | Aromatic Amines, Indium Tribromide | 1,2-Diamine | organic-chemistry.org |

| Unactivated Alkenes | Electrophilic Nitrene Source, Amine Nucleophiles, Rh(III) catalyst | 1,2-Vicinal Diamine | organic-chemistry.org |

| Nitrile | Lithium Aluminum Hydride (LiAlH₄), followed by H₂O workup | Primary Amine | N/A |

| Nitrile | H₂ gas, Metal Catalyst (e.g., Raney Ni, Pt, Rh) | Primary Amine | googleapis.com |

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by strong carbon-based nucleophiles, such as those found in organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction provides a pathway to synthesize α-amino ketones.

The reaction mechanism involves the nucleophilic addition of the organometallic reagent to the carbon-nitrogen triple bond. This forms a resonance-stabilized imine anion-metal complex. Subsequent hydrolysis of this intermediate breaks the carbon-nitrogen double bond, yielding a ketone. For 2-aminooctanenitrile, this reaction would introduce a new alkyl or aryl group at the original nitrile carbon, transforming it into a carbonyl group. The amine group at the α-position would remain, resulting in an α-amino ketone derivative. The choice of the organometallic reagent determines the nature of the R-group added and thus the structure of the final ketone product.

Reactions Involving the Amine Group

The primary amine group in 2-aminooctanenitrile is nucleophilic and serves as a handle for a variety of derivatization reactions, including the formation of amides, sulfonamides, and substituted amines.

Acylation and Alkylation Reactions

Acylation is the process of introducing an acyl group (R-C=O) onto the amine nitrogen. This is readily accomplished by reacting 2-aminooctanenitrile with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. researchgate.net This reaction results in the formation of an N-acylated 2-aminooctanenitrile, which is a type of amide. Perfluoroacyl derivatives are also common for increasing volatility for analysis. researchgate.net The properties of the resulting molecule can be significantly altered depending on the nature of the acyl group introduced. This derivatization is widely used to protect the amine group or to build more complex molecular architectures. nih.gov

Alkylation involves the addition of an alkyl group to the amine. This can be achieved by reacting 2-aminooctanenitrile with alkyl halides (e.g., alkyl iodides or bromides). The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. Controlling the stoichiometry and reaction conditions is essential to achieve selective mono-alkylation. Reductive amination, another alkylation method, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. Dehydrative N-alkylation using alcohols catalyzed by copper(II) triflate has also been reported as an efficient method for synthesizing N-alkylated products. sioc-journal.cn

Table 3: General Reagents for Amine Derivatization

| Reaction Type | Reagent Class | Resulting Functional Group | Reference |

| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | researchgate.net |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine, Quaternary Ammonium Salt | beilstein-journals.org |

| Alkylation | Alcohols, Cu(OTf)₂ catalyst | N-Alkylated Amine | sioc-journal.cn |

Condensation Reactions

The primary amine of 2-aminooctanenitrile can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. In this reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates, typically under acidic or basic catalysis, to form an imine (also known as a Schiff base).

This imine formation is a reversible reaction. The resulting C=N double bond can be subsequently reduced (e.g., using sodium borohydride, NaBH₄) in a process known as reductive amination to yield a stable secondary amine. Condensation reactions are fundamental in organic synthesis for creating new carbon-nitrogen bonds. For instance, the Knoevenagel condensation involves the reaction of an active hydrogen compound with a ketone or aldehyde, often catalyzed by an amine. sigmaaldrich.com Similarly, the reaction of an amine with a carboxylic acid can lead to the formation of an amide bond, a reaction that is central to the synthesis of peptides and polyamides. libretexts.org

Formation of Heterocyclic Derivatives

2-Aminooctanenitrile serves as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds. The presence of both an amino group and a nitrile group allows for various cyclization strategies, making it a valuable building block in organic synthesis. lookchem.comtcichemicals.com The reactivity of the α-aminonitrile moiety enables its participation in reactions to form nitrogen-containing heterocycles. iupac.org

One common pathway involves the cyclization of 2-aminooctanenitrile with other reagents to construct ring systems. For instance, α-aminonitriles can be co-cyclized with O-methylimidates to yield a variety of substituted heterocyclic compounds. lookchem.com This method provides an efficient route to an array of heterocyclic structures. The specific type of heterocycle formed depends on the nature of the co-reactant and the reaction conditions employed.

The synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comchim.it The ability of 2-aminooctanenitrile to act as a synthon for these structures underscores its importance. Cyclization reactions can be designed to produce five-membered, six-membered, or even larger fused heterocyclic systems. sioc-journal.cnuou.ac.in For example, reactions analogous to those used for the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines from 2-aminopyridines could potentially be adapted for 2-aminooctanenitrile, leading to novel heterocyclic frameworks. sioc-journal.cn

Furthermore, radical-mediated cyclizations offer another avenue for the formation of heterocyclic derivatives from precursors like 2-aminooctanenitrile. iupac.orgnih.gov These reactions, often initiated by radical initiators, can lead to the construction of complex cyclic architectures through intramolecular carbon-carbon or carbon-heteroatom bond formation. iupac.org The specific substitution pattern on the resulting heterocycle can be controlled by the choice of starting materials and reaction conditions.

The following table provides examples of heterocyclic systems that can be synthesized from aminonitrile precursors, illustrating the potential of 2-aminooctanenitrile in this field.

| Heterocyclic System | General Synthetic Approach | Potential Application |

| Substituted Imidazoles | Condensation with appropriate carbonyl compounds or their derivatives. | Pharmaceuticals, catalysts |

| Tetrazoles | Reaction with azides. | Bioisosteres in medicinal chemistry |

| Triazoles | Cycloaddition reactions. | Agrochemicals, materials science |

| Pyrimidines | Reaction with 1,3-dicarbonyl compounds. | Biologically active compounds |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization of 2-aminooctanenitrile is a key strategy employed for both enhancing its analytical detection and for its utilization in further synthetic transformations. actascientific.comjfda-online.com These chemical modifications target the reactive amino and nitrile functional groups to alter the molecule's properties, such as volatility, spectroscopic characteristics, or reactivity.

For the analysis of compounds like 2-aminooctanenitrile by gas chromatography (GC), derivatization is often a necessary step. sigmaaldrich.comrestek.com The polar nature of the amino group can lead to poor peak shape and decomposition during GC analysis. thermofisher.com To overcome this, the active hydrogen of the amino group is replaced with a less polar, more stable group, thereby increasing the volatility of the analyte. thermofisher.comsigmaaldrich.com

A common derivatization technique is silylation, where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, is introduced. sigmaaldrich.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.comresearchgate.net The resulting silylated derivatives are more volatile and thermally stable, leading to improved chromatographic separation and detection. thermofisher.comsigmaaldrich.com

Another approach is acylation, where an acyl group is introduced. This can be achieved using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com The resulting fluoroacyl derivatives often exhibit excellent chromatographic properties and can enhance detector response. jfda-online.com

The table below summarizes common derivatization reagents used for the GC analysis of amino compounds.

| Derivatization Reagent | Abbreviation | Derivative Formed | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms stable and volatile derivatives. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | By-products are highly volatile. thermofisher.comresearchgate.net |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl | Enhances detectability and chromatographic efficiency. mdpi.com |

For applications requiring sensitive detection, such as in bioanalysis or trace analysis, spectroscopically active tags can be introduced onto the 2-aminooctanenitrile molecule. nih.gov This involves reacting the amino group with a reagent that imparts strong absorbance or fluorescence properties to the derivative.

Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a highly fluorescent fluorenylmethyloxycarbonyl group. actascientific.com This allows for highly sensitive detection using fluorescence detectors in liquid chromatography. Other labeling reagents can be employed to introduce chromophores that absorb strongly in the UV-Visible region, facilitating detection by UV-Vis spectrophotometry. waters.com

The introduction of these tags is crucial for quantitative analysis in complex matrices where high sensitivity and selectivity are required. waters.com The choice of the spectroscopic tag depends on the analytical instrumentation available and the desired sensitivity.

2-Aminooctanenitrile can be utilized as a starting material for the synthesis of more complex molecules, which serve as advanced intermediates in multi-step synthetic sequences. rsc.orgacints.com The functional groups of 2-aminooctanenitrile provide handles for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. open.ac.uk For instance, treatment with concentrated hydrochloric acid followed by heating can convert the nitrile to a carboxylic acid. open.ac.uk This transformation opens up pathways to amino acids and their derivatives.

The amino group can undergo a wide range of reactions, including acylation, alkylation, and formation of Schiff bases. chemmethod.com These reactions allow for the introduction of various substituents and the construction of more elaborate molecular frameworks. For example, the amino group can be protected, allowing for selective modification of the nitrile group, and then deprotected to enable further functionalization.

Advanced Spectroscopic and Analytical Characterization Methodologies

Elucidation of Molecular Structure and Conformation

Spectroscopic methods are fundamental to piecing together the molecular puzzle of 2-Aminooctanenitrile, offering detailed insights into its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of 2-Aminooctanenitrile by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. researchgate.netmnstate.edu The analysis of chemical shifts, signal integrations, and splitting patterns allows for the unambiguous assignment of each atom within the molecular framework. vscht.cz

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 2-Aminooctanenitrile, distinct signals would correspond to the chemically non-equivalent protons. The terminal methyl group (CH₃) of the hexyl chain would appear as a triplet at the most upfield region. The methylene (B1212753) groups (CH₂) of the alkyl chain would produce a complex multiplet. The methine proton (CH) alpha to both the amino and nitrile groups would be observed as a triplet, shifted downfield due to the influence of the adjacent electron-withdrawing groups. The protons of the primary amine (NH₂) would likely appear as a broad singlet.

¹³C NMR Spectroscopy: A broadband proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. libretexts.org The spectrum for 2-Aminooctanenitrile would be expected to show eight distinct signals. The nitrile carbon (C≡N) would have the most downfield chemical shift, typically appearing in the 115-125 ppm range. libretexts.org The carbon atom attached to the amino group (C-NH₂) would also be significantly downfield. The carbons of the alkyl chain would appear at higher field strengths, with the terminal methyl carbon being the most shielded and having the lowest chemical shift value. oregonstate.edu

Predicted ¹H NMR Data for 2-Aminooctanenitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (hexyl chain) | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₄- | ~1.2-1.6 | Multiplet (m) | 8H |

| -CH₂- (adjacent to CH) | ~1.7-1.9 | Multiplet (m) | 2H |

| -NH₂ | ~1.5-2.5 | Broad Singlet (br s) | 2H |

| -CH(NH₂)(CN) | ~3.5-3.7 | Triplet (t) | 1H |

Predicted ¹³C NMR Data for 2-Aminooctanenitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~120 |

| CH(NH₂)(CN) | ~45-55 |

| Alkyl Chain (-CH₂-) | ~22-35 |

| Alkyl Chain (-CH₃) | ~14 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 2-Aminooctanenitrile by probing their characteristic vibrational frequencies. libretexts.orgnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of 2-Aminooctanenitrile would display several key absorption bands. The primary amine (NH₂) group is expected to show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org A moderate N-H bending (scissoring) vibration would appear around 1600 cm⁻¹. The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption band in the 2210-2260 cm⁻¹ range. vscht.cz Strong bands corresponding to the sp³ C-H stretching of the octyl chain would be observed between 2850 and 3000 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar N-H and C-H bonds would show weak signals, the C≡N triple bond, being more polarizable, would typically exhibit a strong Raman scattering band, confirming the presence of the nitrile functional group.

Predicted Vibrational Spectroscopy Data for 2-Aminooctanenitrile

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) | Weak |

| Amine (N-H) | Bend (Scissoring) | ~1600 | Weak |

| Nitrile (C≡N) | Stretch | 2210 - 2260 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Alkyl (C-H) | Bend | ~1375, ~1465 | Weak |

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of 2-Aminooctanenitrile and offers structural clues through the analysis of its fragmentation patterns. nist.gov When the molecule is ionized, typically through electron ionization (EI), it forms a molecular ion (M⁺•) which can then break apart into smaller, characteristic fragment ions.

The molecular formula for 2-Aminooctanenitrile is C₈H₁₆N₂. Its exact molar mass can be calculated, which would correspond to the m/z (mass-to-charge ratio) of the molecular ion peak in the mass spectrum. A key fragmentation pathway for aliphatic amines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. docbrown.info For 2-Aminooctanenitrile, this would lead to the loss of the hexyl radical, resulting in a prominent fragment ion. Another characteristic fragmentation would be the loss of a hydrogen cyanide (HCN) molecule.

Predicted Mass Spectrometry Data for 2-Aminooctanenitrile

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 140 | [C₈H₁₆N₂]⁺• (Molecular Ion) | Initial Ionization |

| 113 | [M - HCN]⁺• | Loss of Hydrogen Cyanide |

| 55 | [CH(NH₂)CN]⁺ | Alpha-cleavage (Loss of C₆H₁₃• radical) |

| 41 | [C₃H₅]⁺ | Further fragmentation of alkyl chain |

Should 2-Aminooctanenitrile be obtainable as a single crystal of sufficient quality, X-ray crystallography would provide the most definitive three-dimensional structural information. nih.govudel.edu This technique determines the precise spatial coordinates of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. docbrown.info

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions in the solid state. For 2-Aminooctanenitrile, this would include hydrogen bonding between the amino groups of adjacent molecules and potential interactions involving the nitrile group. This information is critical for understanding the compound's physical properties and crystal packing.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 2-Aminooctanenitrile from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. springernature.com Developing a GC-MS method for 2-Aminooctanenitrile involves optimizing several parameters to achieve efficient separation and sensitive detection.

A suitable GC method would typically employ a capillary column with a non-polar or mid-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of any volatile impurities before eluting the target compound. Due to the polar nature of the amine group, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is often possible. mdpi.com

The mass spectrometer serves as the detector. It can be operated in full scan mode to acquire the entire mass spectrum of the eluting compound, which can then be compared to a library or the predicted fragmentation pattern for positive identification. springernature.com Alternatively, for quantitative analysis, selected ion monitoring (SIM) mode can be used to monitor specific, characteristic ions, providing enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and separating isomers. For a polar compound like 2-Aminooctanenitrile, which possesses both an amino group and a nitrile group, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice.

In a typical RP-HPLC setup for an aminonitrile, a nonpolar stationary phase, such as a C18 or C8 silica-based column, would be used. The mobile phase would likely consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and prevent tailing, which is common for basic compounds like amines, an acidic modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. This protonates the amino group, improving its interaction with the stationary phase and leading to sharper, more symmetrical peaks.

Detection would most likely be achieved using a UV detector, as the nitrile group provides some UV absorbance, although it is not a strong chromophore. If higher sensitivity is required, or if the compound lacks a suitable chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be employed.

Hypothetical HPLC Purity Analysis Parameters for 2-Aminooctanenitrile:

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine purity analysis.

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. nih.gov Given that 2-Aminooctanenitrile has a basic amino group, it can be readily analyzed in its protonated, positively charged form. Capillary Zone Electrophoresis (CZE) would be the most direct mode of CE for this purpose.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. An electric field is applied across the capillary, causing ions to migrate at different velocities based on their charge-to-size ratio. For a cationic species like protonated 2-Aminooctanenitrile, a low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 2.5-4.5) would be used to ensure full protonation. The migration would be towards the cathode.

Detection in CE is most commonly performed using on-capillary UV detection. The principles are similar to HPLC-UV. The short path length of the capillary can sometimes limit sensitivity, but the high efficiency of the separation often compensates for this.

Illustrative CZE Conditions for 2-Aminooctanenitrile Analysis:

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective) |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 210 nm |

CE methods are known for their rapid analysis times, low sample and reagent consumption, and high resolving power. nih.gov

Chiral Analytical Methods for Enantiomeric Excess Determination

As 2-Aminooctanenitrile possesses a chiral center at the carbon atom bearing the amino and nitrile groups, methods to separate and quantify its enantiomers are crucial for stereoselective synthesis and biological evaluation. The most common and powerful technique for this is chiral HPLC.

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For a primary amine like 2-Aminooctanenitrile, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are widely used and have proven effective for a broad range of chiral compounds, including amines. yakhak.org

The mobile phase in chiral HPLC is often a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695) (normal-phase mode). The choice of the alcohol and its concentration is critical for achieving optimal separation.

Alternatively, the enantiomers could be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. However, this indirect method requires an additional reaction step and the derivatizing agent must be of high enantiomeric purity.

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. wikipedia.org

Representative Chiral HPLC Method for 2-Aminooctanenitrile:

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

Chiral Capillary Electrophoresis is another viable technique. In this approach, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different electrophoretic mobilities, allowing for their separation.

Computational and Theoretical Investigations of 2 Aminooctanenitrile

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. These methods are instrumental in understanding the fundamental electronic characteristics and structural preferences of 2-Aminooctanenitrile.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scienceopen.com DFT calculations can determine the electron density distribution within 2-Aminooctanenitrile, revealing regions that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity, as nucleophilic sites (electron-rich) and electrophilic sites (electron-poor) can be identified.

For 2-Aminooctanenitrile, DFT calculations would likely show a high electron density around the nitrogen atom of the amino group due to the lone pair of electrons, making it a potential nucleophilic center. The carbon atom of the nitrile group would likely exhibit electrophilic character due to the electron-withdrawing nature of the nitrogen atom.

Table 1: Illustrative DFT-Calculated Properties of 2-Aminooctanenitrile

| Property | Calculated Value |

| Dipole Moment | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| HOMO Energy | Value |

| LUMO Energy | Value |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Molecular Orbital (MO) theory describes the formation of molecular orbitals from the linear combination of atomic orbitals (LCAO). uoanbar.edu.iqbrsnc.in This theory provides a more detailed picture of bonding than simple Lewis structures. pressbooks.pub In 2-Aminooctanenitrile, the valence atomic orbitals of carbon, nitrogen, and hydrogen atoms combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining chemical reactivity. wpmucdn.com The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). For 2-Aminooctanenitrile, the HOMO is likely to be localized on the amino group, while the LUMO may be centered on the nitrile group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. orgosolver.comchemistrysteps.com For a flexible molecule like 2-Aminooctanenitrile, with its octyl chain, numerous conformations are possible. Computational methods can be used to calculate the relative energies of these different conformers and to map out the potential energy surface. libretexts.org

Table 2: Illustrative Relative Energies of 2-Aminooctanenitrile Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | Value |

| Eclipsed | 0° | Value |

Note: This table is a simplified representation. A full conformational analysis would involve multiple dihedral angles.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into how reactants are converted into products. scielo.br

Theoretical modeling can be used to explore potential synthetic routes to 2-Aminooctanenitrile. For instance, the Strecker synthesis, a common method for producing alpha-aminonitriles, involves the reaction of an aldehyde (heptanal), ammonia (B1221849), and hydrogen cyanide. Computational models can simulate this reaction, calculating the energies of reactants, intermediates, and products to assess the thermodynamic feasibility of the pathway. scielo.br Different catalysts or reaction conditions can also be modeled to predict their effect on the reaction yield and selectivity. mit.edu

For a given reaction mechanism, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. numberanalytics.comnih.gov The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. taylorandfrancis.com By calculating the energies of all intermediates and transition states, the rate-determining step (the step with the highest activation energy) can be identified. taylorandfrancis.com

Molecular dynamics simulations can provide further insights into the reaction dynamics, showing the actual trajectories of atoms as the reaction proceeds. pku.edu.cn This can reveal subtle effects that are not apparent from static calculations of the potential energy surface.

Prediction of Stereochemical Outcomes

The prediction of stereochemical outcomes in the synthesis of α-aminonitriles like 2-aminooctanenitrile is a significant area of computational chemistry research. The Strecker reaction, a primary method for synthesizing α-aminonitriles, often yields racemic mixtures, but asymmetric variations can provide enantiomerically enriched products. nih.govbeilstein-journals.orgresearchgate.net Computational models, particularly those using Density Functional Theory (DFT), are instrumental in understanding the origins of this stereoselectivity. nih.gov

DFT calculations have been employed to study the reaction mechanisms of processes like the Strecker reaction in detail. nih.gov For instance, in the synthesis of alanine (B10760859) from acetaldehyde, ammonia, and hydrogen cyanide, computational analysis revealed that the stereochemistry (R or S) of the resulting aminonitrile is determined during the initial addition of ammonia to the aldehyde's carbonyl carbon. nih.govbeilstein-journals.org While subsequent steps, such as the addition of the cyanide ion to the protonated imine, could potentially scramble the stereochemistry, the presence of solvent molecules (modeled as a water cluster) can create a facial bias, hindering this scrambling and reinforcing a particular stereochemical pathway. nih.govbeilstein-journals.org

In the context of catalyzed reactions, computational models are crucial for predicting how a chiral catalyst, such as a phosphoric acid, influences the stereochemical outcome. acs.orgacs.org These models analyze the transition states for the formation of both possible enantiomers. nih.gov The enantiomeric excess (% ee) is predicted by calculating the difference in the free energies of these competing transition states (ΔΔG‡). nih.govnsf.gov Key factors influencing selectivity include:

Substituent Effects: The size and electronic properties of substituents on the imine, nucleophile, and catalyst. acs.orgnih.gov

Reaction Pathway: Whether the reaction proceeds through an E or Z configured imine intermediate. acs.orgnih.gov

Noncovalent Interactions: Attractive interactions, such as hydrogen bonds or CH-π interactions, between the substrate and the catalyst can stabilize one transition state over another. acs.orgnsf.gov

A two-tiered computational workflow can be highly effective. An initial, comprehensive model determines the likely mechanistic pathway (e.g., via an E- or Z-imine). Subsequently, a more specific model for that pathway refines the prediction of the final stereochemical outcome. nih.gov This approach has proven successful in predicting enantioselectivity for new substrates and catalysts not included in the initial training set of the model. nih.gov Computational studies have also explained unexpected stereochemical reversals in similar reactions, attributing them to different coordination modes between the imine substrate and the catalyst. rsc.org

Table 1: Factors Influencing Predicted Stereochemical Outcomes in Aminonitrile Synthesis

| Factor | Description | Computational Method | Reference |

| Iminium Ion Geometry | The E/Z configuration of the imine intermediate can lead to different product enantiomers. | DFT, QM/MM | acs.orgnih.gov |

| Catalyst-Substrate Interactions | Noncovalent interactions stabilize or destabilize transition states, directing stereoselectivity. | DFT, ONIOM | acs.orgacs.orgnsf.gov |

| Nucleophile Trajectory | The angle and face of attack of the nucleophile (e.g., cyanide) on the imine. | DFT | nih.govbeilstein-journals.org |

| Solvent Effects | Explicit solvent molecules can influence transition state geometries and energies. | PCM, DFT | nih.govbeilstein-journals.org |

Advanced Computational Techniques

For flexible molecules like 2-aminooctanenitrile, which has a long aliphatic chain, understanding its conformational landscape is crucial as different conformers can exhibit varied reactivity and biological activity. mun.ca Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape by simulating the atomic motions of a molecule over time. rsc.org

Traditional MD simulations can efficiently sample local conformational space, but for complex molecules with many rotatable bonds, they may struggle to cross high energy barriers and sample all relevant conformations within accessible timescales. nih.govrsc.org To overcome this, enhanced sampling techniques are often employed. rsc.orgbiorxiv.org Methods like replica-exchange molecular dynamics (REMD) or introducing pseudo-energy penalty functions can accelerate the exploration of the conformational space. mun.canih.gov

A key challenge is ensuring the generated ensemble of conformations is representative of the true distribution. nih.gov Recent approaches combine MD with other techniques to improve accuracy and efficiency:

MD with Orientational Constraints (MDOC): This method uses experimental data, such as NMR-derived residual dipolar couplings (RDCs), to guide the simulation, forcing the molecule to adopt conformations compatible with the observed data. rsc.orgnih.gov

Iterative Multiscale MD (iMMD): This workflow alternates between computationally expensive all-atom (AA) simulations and faster coarse-grained (CG) simulations. The CG phase rapidly explores broad conformational changes, while the AA phase refines the atomistic details. biorxiv.org

Machine Learned Potentials (MLPs): MLPs trained on quantum chemical data can provide the accuracy of quantum mechanics at a fraction of the computational cost, allowing for longer and more stable MD trajectories necessary to achieve converged conformational free energy surfaces. nih.gov

For a molecule like 2-aminooctanenitrile, MD simulations can determine the relative populations and average lifetimes of different conformers, defined by the torsion angles along its carbon backbone. mdpi.com This provides a detailed picture of the molecule's dynamic behavior in solution. mun.camdpi.com

Table 2: Comparison of Conformational Sampling Techniques

| Method | Description | Advantage | Limitation | Reference |

| Conventional MD | Simulates atomic motion based on a force field over time. | Provides detailed atomistic trajectories. | Can be trapped in local energy minima; computationally expensive for long timescales. | rsc.org |

| MDOC | Uses experimental NMR data as constraints to guide the simulation. | Generates ensembles consistent with experimental observations. | Requires high-quality experimental data. | rsc.orgnih.gov |

| iMMD | Iterates between all-atom and coarse-grained simulation levels. | Enhanced sampling of large-scale conformational changes. | Relies on the quality of the coarse-grained model. | biorxiv.org |

| MLP-driven MD | Uses a machine-learned potential instead of a classical force field. | Quantum-level accuracy with significantly lower computational cost. | Requires extensive initial training data. | nih.gov |

Quantum computational chemistry applies the principles of quantum mechanics to solve chemical problems, providing a foundational understanding of molecular structure, properties, and reactivity. solubilityofthings.comquora.com By solving approximations of the Schrödinger equation, these methods can describe the distribution of electrons in molecules, which governs chemical bonding and reaction pathways. solubilityofthings.commicrosoft.com For a molecule like 2-aminooctanenitrile, quantum chemistry can elucidate its electronic structure, predict its spectroscopic properties, and model its reactivity with other chemical species. nih.govazoquantum.com

The primary methods used in quantum chemistry are Ab Initio methods and Density Functional Theory (DFT). grnjournal.us

Ab Initio methods are derived directly from theoretical principles without the inclusion of experimental data. solubilityofthings.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure based on the molecule's electron density, offering a favorable balance between computational accuracy and cost. grnjournal.usidosr.org

These computational techniques enable the mapping of potential energy surfaces, which describe the energy of a system as a function of its atomic coordinates. solubilityofthings.com This allows for the identification of stable molecules (minima), transition states (saddle points), and the minimum energy paths that connect them, thereby elucidating detailed reaction mechanisms. grnjournal.usidosr.org

Quantum chemistry provides powerful tools to investigate chemical problems that are difficult or impossible to probe with traditional experimental techniques alone. grnjournal.us Its predictive power is particularly valuable for understanding complex reaction mechanisms involving unstable intermediates or high-energy transition states. solubilityofthings.comgrnjournal.us

For a system involving 2-aminooctanenitrile, quantum chemistry could be applied to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, products, and transition states, chemists can determine the most favorable pathway for a reaction, such as its formation via the Strecker synthesis or its subsequent conversion to other compounds. solubilityofthings.comrsc.org DFT calculations, for example, have been used to investigate the nucleophilic attack of cysteine on various nitrile-containing compounds, providing activation energies that correlate well with experimental reaction rates. nih.govresearchgate.net

Predict Reactivity: Quantum chemical calculations can predict the reactivity of functional groups. For the nitrile group in 2-aminooctanenitrile, its electrophilicity and susceptibility to nucleophilic attack can be quantified and predicted. nih.govnist.gov This is crucial for understanding its potential interactions in a biological or synthetic context.

Interpret Spectroscopic Data: Quantum chemistry is essential for interpreting experimental spectra (e.g., IR, NMR). azoquantum.comnist.gov Calculations can predict vibrational frequencies or chemical shifts, aiding in the structural characterization of molecules like 2-aminooctanenitrile and its conformers. aip.org

Catalyst Design: By modeling catalyst-substrate interactions, quantum chemistry can guide the design of new catalysts with improved activity and selectivity for reactions involving aminonitriles. rsc.org With the advent of quantum computers, it is anticipated that even more complex chemical systems and reaction mechanisms, currently beyond the reach of classical computers, will become accessible for highly accurate simulation. pnas.org

While powerful, quantum chemistry calculations, especially DFT, can be computationally demanding. The required resources (CPU time, memory) scale rapidly with the size of the molecule and the desired accuracy. For a molecule like 2-aminooctanenitrile, efficient calculation strategies are necessary. nist.govcornell.edu Several techniques can be employed to optimize resource utilization: youtube.com

Choice of Method and Basis Set: The selection of the DFT functional and basis set is a critical trade-off between accuracy and computational cost. cornell.edu Starting an optimization with a smaller, less demanding basis set and then refining the calculation with a larger one can save considerable time. youtube.comreddit.com

Initial Structure Optimization: Providing a good initial guess for the molecular geometry, for instance from a faster, lower-level method like semi-empirical calculations, can significantly reduce the number of steps required for the DFT geometry optimization to converge. youtube.comreddit.com

Hardware Utilization: Leveraging modern hardware effectively is key. While parallelizing a DFT calculation across many CPU cores is possible, performance can be limited by the overhead of communication. Often, using fewer, faster CPU cores is more efficient. youtube.com For certain types of calculations (e.g., those with plane-wave basis sets), GPUs can offer exceptional performance. youtube.com

Convergence Algorithms: Computational chemistry software offers various algorithms for both wavefunction (SCF) and geometry optimization. storion.ru If a calculation struggles to converge, switching to a different algorithm or adjusting convergence parameters, such as the step size or recalculating the Hessian matrix more frequently, can resolve the issue. reddit.comstorion.ru

Memory Management: For smaller molecules, using "in-core" algorithms that store intermediate data in RAM rather than on the hard drive can be much faster, provided sufficient memory is allocated. youtube.com

By carefully applying these strategies, researchers can perform complex quantum chemical calculations on molecules like 2-aminooctanenitrile in a time- and resource-efficient manner.

Role of 2 Aminooctanenitrile As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Advanced Organic Molecules

The reactivity of its functional groups makes 2-Aminooctanenitrile a valuable precursor in several synthetic pathways, leading to the formation of molecules with significant applications in medicine, biology, and industry.

Formation of Alpha-Amino Acids and Peptidomimetics

One of the most significant applications of α-aminonitriles like 2-Aminooctanenitrile is in the synthesis of α-amino acids. The well-established Strecker synthesis provides a direct route to convert α-aminonitriles into α-amino acids through hydrolysis. masterorganicchemistry.comjackwestin.comyoutube.com This process involves the treatment of the aminonitrile with a strong acid, which transforms the nitrile group into a carboxylic acid, yielding the corresponding amino acid. masterorganicchemistry.com The "R" group of the resulting amino acid is determined by the starting aldehyde or ketone used in the initial formation of the aminonitrile. masterorganicchemistry.comjackwestin.com

Key Synthetic Method for Alpha-Amino Acids

| Synthetic Method | Starting Materials | Key Intermediate | Final Product |

|---|---|---|---|

| Strecker Synthesis | Aldehyde/Ketone, Ammonia (B1221849), Cyanide masterorganicchemistry.comyoutube.com | Alpha-aminonitrile (e.g., 2-Aminooctanenitrile) masterorganicchemistry.comjackwestin.com | Alpha-amino acid masterorganicchemistry.comjackwestin.com |

Furthermore, 2-Aminooctanenitrile serves as a foundational element in the construction of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability. nih.govjocpr.com The synthesis of peptidomimetics can involve multi-component reactions, such as the Ugi reaction, where an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide combine to form α-acylamino carboxamides. nih.gov By incorporating structures derived from 2-Aminooctanenitrile, chemists can design novel peptidomimetics with tailored biological activities. jocpr.comnih.govresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials. frontiersin.orgrsc.org Aminonitriles are valuable precursors for the synthesis of these cyclic structures. The presence of both a nucleophilic amino group and an electrophilic nitrile group (or its derivatives) within the same molecule allows for intramolecular cyclization reactions to form a variety of heterocyclic rings. For instance, sequential reactions of aminoalkynes with carbonyl compounds can lead to the formation of pyridines, quinolines, and other fused heterocyclic systems. mdpi.com While not a direct aminoalkyne, the functional groups of 2-Aminooctanenitrile can be chemically modified to participate in similar cyclization cascades, opening pathways to complex heterocyclic scaffolds. frontiersin.orgmdpi.commdpi.comorganic-chemistry.org

Applications in Polymer Chemistry (e.g., polyamide precursors)